molecular formula C16H15N3O3 B5135617 1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanol

1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanol

Cat. No.: B5135617
M. Wt: 297.31 g/mol
InChI Key: YWGFIZCUHQCIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanol is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a benzene ring fused to an imidazole ring. This particular compound features a benzyl group and a nitro group attached to the benzimidazole core, along with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

    Oxidation: Benzimidazole carboxylic acid derivatives.

    Reduction: Aminobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group and the ethanol moiety can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11(20)16-17-14-9-13(19(21)22)7-8-15(14)18(16)10-12-5-3-2-4-6-12/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGFIZCUHQCIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319810
Record name 1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332886-45-0
Record name 1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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